4-(4H-1,2,4-triazol-3-yl)piperidine
Overview
Description
4-(4H-1,2,4-Triazol-3-yl)piperidine: is a heterocyclic compound that features both a piperidine ring and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with triazole precursors in the presence of catalysts and solvents. The reaction conditions often include elevated temperatures and specific pH levels to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 4-(4H-1,2,4-Triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazole or piperidine derivatives .
Scientific Research Applications
Chemistry: 4-(4H-1,2,4-Triazol-3-yl)piperidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of triazole-containing molecules in biological systems .
Medicine: Its triazole ring is known for its bioactivity, making it a candidate for the development of drugs targeting various diseases .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 4-(4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The piperidine ring provides additional binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
- 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate
- 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine trihydrochloride hydrate
- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride hydrate
Comparison: 4-(4H-1,2,4-Triazol-3-yl)piperidine is unique due to its specific combination of a triazole and piperidine ring. This combination provides distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the piperidine ring can enhance the compound’s binding affinity to certain biological targets, making it more effective in certain applications .
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPVPNFMCXRUCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718249 | |
Record name | 4-(1H-1,2,4-Triazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893424-25-4 | |
Record name | 4-(1H-1,2,4-Triazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4H-1,2,4-triazol-3-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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